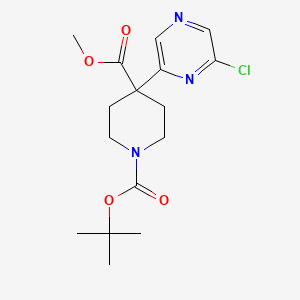

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-(6-chloropyrazin-2-yl)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O4/c1-15(2,3)24-14(22)20-7-5-16(6-8-20,13(21)23-4)11-9-18-10-12(17)19-11/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFWMVGKEOFGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC(=N2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate is C16H22ClN3O4, with a molecular weight of 357.82 g/mol. The structure includes a piperidine ring substituted with a tert-butyl group and a chloro-pyrazine moiety, which may contribute to its biological activity.

Pharmacological Profile

Research indicates that compounds similar to 1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate exhibit various pharmacological effects:

- Antidepressant Activity : Piperidine derivatives have been studied for their antidepressant properties. For instance, studies involving related compounds have demonstrated significant anxiolytic and antidepressant-like effects in animal models. These effects are often mediated through interactions with serotonergic pathways, particularly involving the 5-HT1A receptor .

- Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological activities. Research on related piperazine derivatives has shown efficacy in treating anxiety and depression by modulating neurotransmitter systems .

The mechanisms through which 1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate exerts its effects are likely multifaceted:

- Serotonergic Modulation : The compound may influence serotonin levels in the brain, enhancing mood and reducing anxiety. Studies have shown that pretreatment with serotonin synthesis inhibitors can abolish the antidepressant effects of related compounds .

- Interaction with Neurotransmitter Receptors : Similar compounds have been observed to interact with various neurotransmitter receptors, including dopamine and norepinephrine receptors, which may contribute to their overall pharmacological profile.

Study on Behavioral Effects

A study conducted on a structurally similar piperazine derivative (LQFM104) evaluated its effects on mouse behavior using several tests:

- Open Field Test (OFT) : Mice treated with LQFM104 showed increased exploration time in the center of the arena, indicating reduced anxiety.

- Elevated Plus Maze (EPM) : Results indicated that treated mice spent more time in the open arms compared to controls, further supporting anxiolytic-like properties.

- Forced Swimming Test (FST) and Tail Suspension Test (TST) : A significant reduction in immobility time was observed in treated mice, suggesting antidepressant-like activity .

These findings suggest that similar compounds could possess beneficial effects on mood and anxiety disorders.

Comparative Data Table

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Preparation Methods

General Synthetic Strategy

The synthesis of the target compound typically involves:

- Construction of the piperidine ring system bearing ester functionalities at the 1 and 4 positions.

- Introduction of the 6-chloro-2-pyrazinyl substituent at the 4-position of the piperidine ring.

- Protection of amine groups as tert-butyl carbamates or esters to ensure selectivity and stability during reactions.

- Esterification to install the methyl ester group.

This approach is consistent with methods used in preparing similar piperidinedicarboxylates and pyrazinyl-substituted heterocycles.

Key Preparation Steps and Methods

Synthesis of Piperidinedicarboxylate Core

A common method to prepare 1,4-piperidinedicarboxylates involves:

- Starting from piperidine or piperazine derivatives.

- Selective esterification at the 1- and 4-positions using tert-butyl and methyl protecting groups respectively.

- Use of carbamate protecting groups such as tert-butyl carbamates (Boc protection) to stabilize amine functionalities during subsequent reactions.

For example, tert-butyl 4-aminopiperazine-1-carboxylate can be synthesized via reduction of tert-butyl 4-nitropiperazine-1-carboxylate using zinc and ammonium chloride in tetrahydrofuran and water, yielding the amine intermediate in high yield (83%).

Esterification and Protection

- Methyl and tert-butyl esters are introduced by reaction with corresponding alcohols or alkylating agents.

- For example, tert-butyl esters can be formed using tert-butanol and acid catalysts or via reaction with tert-butyl chloroformate.

- Methyl esters are commonly prepared by Fischer esterification or via methylation using diazomethane or methyl iodide under basic conditions.

- The use of tert-butyl esters provides acid-labile protection, facilitating deprotection under mild acidic conditions if needed.

Representative Reaction Conditions and Yields

Detailed Research Findings

- The preparation of tert-butyl 4-aminopiperazine-1-carboxylate, a key intermediate, involves reduction of the corresponding nitro compound with zinc and ammonium chloride, yielding the amine in 83% yield with clean conversion.

- Coupling of this amine with carboxylic acid derivatives using carbodiimide chemistry (EDC·HCl) and additives like 1-hydroxybenzotriazole and DMAP in dichloromethane at room temperature affords carbamate-protected intermediates in high yields (~88%).

- The pyrazinyl substituent is introduced via palladium-catalyzed cross-coupling reactions under mild to moderate temperatures, employing palladium tetrakis(triphenylphosphine) and bases such as cesium carbonate in aqueous organic solvents.

- Esterification steps to install tert-butyl and methyl esters are generally conducted under mild acidic or basic conditions, ensuring selective protection of the carboxyl groups.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Typical Conditions | Outcome |

|---|---|---|---|---|

| Piperidine core synthesis | Reduction of nitro to amine | Zn, NH4Cl | THF/H2O, RT, 30 min | tert-Butyl 4-aminopiperazine-1-carboxylate (83%) |

| Carbamate formation | Amide coupling | EDC·HCl, HOBt, DMAP | DCM, RT, overnight | Carbamate-protected intermediate (88%) |

| Pyrazinyl substitution | Pd-catalyzed cross-coupling | Pd(PPh3)4, Cs2CO3 | 1,4-Dioxane/H2O, reflux | 6-Chloro-2-pyrazinyl substituted piperidine |

| Esterification | Fischer esterification or alkylation | Tert-butanol, acid catalyst | Mild heating | tert-Butyl and methyl esters installed |

Additional Notes

- The synthesis requires careful control of reaction temperatures and stoichiometry to avoid side reactions and isomer formation.

- Protecting group strategies are critical to achieve selectivity, especially when multiple reactive sites are present.

- The use of palladium catalysis allows for efficient and regioselective installation of heteroaryl substituents.

- Industrial scalability is feasible due to the availability of starting materials and mild reaction conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) facilitates deprotonation and substitution at the piperidine nitrogen, as seen in the reaction with 6-chloro-2-pyrazine derivatives . Alternatively, coupling reagents like DCC/DMAP in dichloromethane enable amide bond formation between tert-butyl-protected piperidine intermediates and chloropyrazine carboxylic acids . Yield optimization requires careful control of stoichiometry (1.1–1.5 equiv of LiHMDS), temperature (−20°C to room temperature), and reaction time (15–24 h). Side products, such as over-alkylated derivatives, can be minimized by using anhydrous solvents and inert atmospheres .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation relies on H/C NMR to verify tert-butyl (δ 1.4–1.5 ppm) and methyl ester (δ 3.6–3.8 ppm) groups, alongside pyrazinyl proton signals (δ 8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 385.12). Purity (>95%) is assessed via HPLC using a C18 column and mobile phases like methanol/buffer (65:35) with UV detection at 254 nm . Reproducibility requires standardized protocols for solvent removal and drying under vacuum .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Due to potential respiratory and dermal toxicity, use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of solid particulates by wearing N95 masks. Emergency eyewash stations and neutralizing agents (e.g., 0.5 N HCl) should be accessible for accidental exposure. Toxicity data (e.g., LD50) from structurally similar piperidine derivatives suggest strict adherence to occupational exposure limits (OELs) of <1 mg/m .

Advanced Research Questions

Q. How can this compound serve as a versatile intermediate in medicinal chemistry?

- Methodological Answer : The tert-butyl and methyl ester groups are orthogonal protecting sites, enabling selective functionalization. For instance, the tert-butyl group can be cleaved with trifluoroacetic acid (TFA) to expose a free amine for further coupling, while the methyl ester is hydrolyzable to a carboxylic acid for conjugation with bioactive motifs (e.g., GLP-1 receptor agonists) . Its chloropyrazinyl moiety is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Q. What strategies mitigate challenges in stereochemical control during derivatization?

- Methodological Answer : Asymmetric synthesis can be achieved using chiral auxiliaries or catalysts. For example, copper(I)-catalyzed reactions with DBU as a base at −20°C have been reported to induce enantioselectivity in related piperidine derivatives . Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy is recommended for enantiomeric excess (ee) analysis. Computational modeling (DFT) predicts steric effects of the tert-butyl group on transition states, guiding solvent selection (e.g., toluene for enhanced stereoselectivity) .

Q. How do researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Methodological Answer : Discrepancies often arise from solvent purity, reagent sourcing, or catalytic activity. For example, LiHMDS from different suppliers may vary in moisture content, affecting deprotonation efficiency . Systematic DOE (Design of Experiments) approaches, varying parameters like temperature (−20°C vs. 0°C) or catalyst loading (0.25–1.0 equiv), identify optimal conditions. LC-MS tracking of reaction progress helps characterize byproducts (e.g., dimerization or hydrolysis products) .

Q. What analytical techniques are most effective for studying degradation pathways under storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS identify degradation products. Hydrolytic degradation of the methyl ester to carboxylic acid is common, mitigated by storage at −20°C under argon. Mass balance studies and F NMR (if fluorinated analogs are used) quantify degradation rates. Forced degradation with peroxides or light exposure reveals oxidative or photolytic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.